8-Chloro-dibenz[b,f]-[1,4]oxazepine
Description
Significance of the Dibenz[b,f]benchchem.comnih.govoxazepine Core Structure in Contemporary Chemical Biology
The DBO scaffold is of growing pharmaceutical interest due to the array of pharmacological activities its derivatives possess. researchgate.netnottingham.ac.uk These compounds are integral to the development of new therapeutic agents. Research has shown that DBO derivatives exhibit various valuable properties, including anticancer, antihypertensive, anti-inflammatory, and antipsychotic activities. nih.gov The versatility of the DBO core allows for the synthesis of a multitude of derivatives with tailored biological functions, making it a focal point in modern drug discovery. researchgate.netresearchgate.net
Overview of Isomeric Dibenzoxazepine (B10770217) Systems and Their Research Relevance
The fusion of benzene (B151609) rings to the central seven-membered oxazepine ring can occur in different ways, leading to various isomeric forms of dibenzoxazepine. researchgate.net The specific arrangement, denoted by [b,f] in dibenz[b,f] nih.govoxazepine, is crucial for its chemical and biological properties. The study of these isomers is significant in pharmacology as different spatial arrangements of atoms can lead to variations in how the molecules interact with biological targets. nih.govnih.gov This can result in differences in efficacy, metabolism, and side-effect profiles. nih.gov The exploration of different isomeric scaffolds allows researchers to fine-tune the pharmacological properties of new compounds. researchgate.net
Historical Development of Research on the Dibenz[b,f]benchchem.comnih.govoxazepine Class and Specific Halogenated Derivatives
The investigation into dibenz[b,f]oxazepine and its derivatives dates back to the late 1950s and early 1960s. The initial synthesis of the parent compound in 1962 was a landmark in heterocyclic chemistry. Early research, notably at Porton Down laboratories in the UK, established foundational synthetic methods that spurred further investigation worldwide. The recognition of the pharmaceutical potential of the DBO scaffold in the 1970s and 1980s led to extensive research into structural modifications, including halogenation.
The introduction of halogen atoms, such as chlorine, into the DBO structure is a key strategy for modifying the bioactivity of these compounds. nih.gov For instance, a phosphorylation strategy using phosphorus oxychloride (POCl3) has been employed to synthesize chlorinated dibenz[b,f]oxazepine derivatives. The microbial transformation of 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine has also been explored to generate new derivatives. nih.gov Fungi have been shown to transform this compound into other derivatives, including 8-chlorodibenz(b,f)(1,4)oxazepine. nih.gov These halogenated derivatives are often developed to enhance specific pharmacological properties or to explore structure-activity relationships. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNO |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-chlorobenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C13H8ClNO/c14-10-5-6-13-11(7-10)15-8-9-3-1-2-4-12(9)16-13/h1-8H |
InChI Key |
RTQDEGQPODPWJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for Dibenz B,f 1 2 Oxazepine Derivatives
Contemporary Synthetic Strategies for the Dibenz[b,f]researchgate.netprepchem.comoxazepine Ring System
The synthesis of DBO derivatives has evolved significantly, with modern methodologies aiming for efficiency, diversity, and sustainability. researchgate.net These strategies are crucial for accessing a wide range of substituted DBOs, including the 8-chloro analogue, for further investigation.
Cyclocondensation Reactions: Methodological Innovations and Scope in DBO Synthesis
Cyclocondensation reactions represent a classical and widely employed method for constructing the DBO ring system. researchgate.net These reactions typically involve the condensation of two precursors, such as substituted 2-aminophenols and 2-halobenzaldehydes, to form the tricyclic structure. researchgate.netresearchgate.net Innovations in this area focus on improving reaction conditions, expanding the substrate scope, and increasing yields.
A key strategy involves the condensation of a substituted o-aminophenol with an o-chlorobenzaldehyde, followed by salt formation and subsequent cyclization. researchgate.net For the synthesis of 8-Chloro-dibenz[b,f]- researchgate.netprepchem.comoxazepine, this would involve 4-chloro-2-aminophenol as a key starting material. The reaction conditions, such as the choice of base and solvent, are critical for the efficiency of the cyclization step. High-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the intramolecular nucleophilic aromatic substitution (SNAr) that leads to the final DBO ring. researchgate.netresearchgate.net
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product | Reference |
| Substituted 2-aminophenols | Substituted 2-halobenzaldehydes | Cyclocondensation | Dibenzo[b,f] researchgate.netprepchem.comoxazepine derivatives | researchgate.net |
| o-aminophenol | o-chlorobenzaldehyde | Condensation followed by cyclization | Dibenz[b,f] researchgate.netprepchem.comoxazepine | researchgate.net |
| 4-chloro-2-aminophenol | 2-halobenzaldehyde | Cyclocondensation | 8-Chloro-dibenz[b,f]- researchgate.netprepchem.comoxazepine | nih.gov |
Multi-Component Reactions (e.g., Ugi Four-Component Reaction) in DBO Scaffold Assembly
Multi-component reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), have emerged as powerful tools for the rapid assembly of complex molecular scaffolds like DBOs. researchgate.netust.hk The U-4CR brings together an amine, a carboxylic acid, an isocyanide, and a carbonyl compound in a single step to generate a linear α-acylamino amide intermediate. This intermediate can then undergo a post-Ugi transformation, such as an intramolecular O-arylation or SNAr reaction, to afford the desired DBO derivative. researchgate.netust.hk
This approach offers significant advantages in terms of efficiency and diversity, allowing for the introduction of multiple points of substitution in a single synthetic sequence. nih.govnih.gov For instance, the reaction of a 2-aminophenol, a 2-halobenzoic acid, an isocyanide, and an aldehyde can lead to a DBO scaffold. ust.hk The use of microwave irradiation can further accelerate the reaction and improve yields. ust.hk
Transition Metal-Catalyzed Coupling Reactions in DBO Synthesis (e.g., Copper-Initiated C-N and C-O Coupling)
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the construction of DBOs is no exception. chemie-brunschwig.ch Copper-catalyzed Ullmann-type couplings are particularly effective for the formation of the C-N and C-O bonds that define the oxazepine ring. researchgate.netnih.gov
These reactions typically involve the intramolecular coupling of a pre-functionalized substrate containing, for example, an amine and a halide on different aromatic rings. The choice of the copper catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.net This methodology has been successfully applied to the synthesis of various substituted DBOs and their dihydro derivatives. nih.gov Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, also provide a powerful alternative for the key C-N bond formation step. nih.gov
| Catalyst | Reaction Type | Bond Formed | Application | Reference |
| Copper | Ullmann Coupling | C-O/C-N | DBO Synthesis | researchgate.netnih.gov |
| Palladium | Buchwald-Hartwig Amination | C-N | DBO Synthesis | nih.gov |
| Copper | Domino Heck-Buchwald-Hartwig | C-C, C-N | DBO Synthesis | nih.gov |
Microwave-Assisted Organic Synthesis Approaches for DBO Derivatives
Microwave-assisted organic synthesis (MAOS) has become an established technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netat.ua The application of microwave irradiation to the synthesis of DBO derivatives has been particularly successful. researchgate.netresearchgate.net
Several of the aforementioned synthetic strategies, including cyclocondensation and Ugi reactions, can be significantly enhanced by the use of microwave heating. researchgate.netust.hk For example, the cyclocondensation of 2-aminophenols with 2-chlorobenzaldehydes under basic conditions is efficiently promoted by microwave irradiation, affording DBO derivatives in good yields and with short reaction times. researchgate.net Similarly, microwave-assisted intramolecular SNAr reactions in the final step of Ugi-based syntheses have been shown to be highly effective. ust.hk
| Reaction Type | Advantage of Microwave | Reference |
| Cyclocondensation | Reduced reaction time, increased yield | researchgate.net |
| Ugi-post cyclization | Efficient intramolecular SNAr | ust.hk |
| General DBO synthesis | Shorter reaction times, higher yields | researchgate.net |
Environmentally Benign (Green) Chemistry Methodologies for DBO Synthesis (e.g., Poly(ethylene glycol) as a Reaction Medium, Ultrasound Promotion)
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, and the synthesis of DBOs is no exception. nih.gov Efforts are being made to develop more environmentally friendly methods that minimize the use of hazardous solvents and reagents, reduce energy consumption, and improve atom economy.
One notable green approach is the use of poly(ethylene glycol) (PEG) as a recyclable and non-volatile reaction medium for DBO synthesis. researchgate.netnims.go.jpscribd.com PEG has been shown to be an effective solvent for the intramolecular cyclization reaction to form the DBO ring, in some cases outperforming traditional volatile organic solvents. scribd.com Furthermore, the PEG can be recovered and reused multiple times without a significant loss in activity. scribd.com
Another green technique is the use of ultrasound irradiation to promote the synthesis of DBO derivatives. ajgreenchem.com This sonochemical approach can lead to good yields in a one-pot, catalyst-free, and energy-efficient manner. ajgreenchem.com The cavitation effects induced by ultrasound can enhance mass transfer and accelerate reaction rates. ajgreenchem.com The use of water as a solvent, whenever possible, is another key aspect of green DBO synthesis. rsc.org
| Green Method | Description | Advantages | Reference |
| Poly(ethylene glycol) (PEG) | Use of a recyclable, non-volatile solvent. | Environmentally friendly, reusable solvent. | researchgate.netnims.go.jpscribd.com |
| Ultrasound Promotion | Application of ultrasonic irradiation to promote the reaction. | Energy-efficient, catalyst-free, good yields. | ajgreenchem.com |
| Aqueous Media | Use of water as a solvent. | Environmentally benign, safe. | rsc.org |
Stereoselective Synthetic Methodologies for Chiral DBO Derivatives
The development of stereoselective methods for the synthesis of chiral DBO derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. While the synthesis of chiral DBOs is a challenging area, some progress has been made in the synthesis of related chiral 1,4-oxazepine (B8637140) structures. nih.gov
One approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of key bond-forming reactions. For example, chiral Brønsted acids have been used to catalyze the enantioselective desymmetrization of prochiral substrates to generate enantioenriched benz researchgate.netprepchem.comoxazepines. nih.gov Another strategy relies on the regio- and stereoselective cyclization of chiral precursors, such as haloetherification reactions. nih.gov While specific examples for the stereoselective synthesis of 8-Chloro-dibenz[b,f]- researchgate.netprepchem.comoxazepine are not widely reported, these general strategies provide a foundation for future research in this area.
Asymmetric Hydrogenation Utilizing Chiral Catalyst Systems (e.g., Ru/diamine, Iridium)
The development of chiral seven-membered N-heterocycles, including derivatives of dibenz[b,f] nih.govnih.govoxazepine, has been significantly advanced through asymmetric hydrogenation. This method employs chiral catalysts to produce specific stereoisomers with high efficiency.
Detailed research has demonstrated the high efficacy of chiral cationic ruthenium diamine catalysts in the asymmetric hydrogenation of various dibenzo-fused azepine derivatives, including dibenzo[b,f] nih.govnih.govoxazepine. nih.gov These reactions are notable for producing chiral seven-membered N-heterocycles with excellent yields and high enantioselectivity, often up to 99% yield and 99% enantiomeric excess (ee). nih.gov
A critical factor influencing the outcome of these hydrogenations is the choice of the catalyst's counteranion. Studies have revealed that the counteranion can significantly regulate the enantioselectivity, particularly in the hydrogenation of related structures like dibenzo[b,f] nih.govnih.govthiazepine and dibenzo[b,e]azepine derivatives. nih.gov Similarly, in the enantioselective hydrogenation of 3-substituted-2H-1,4-benzoxazines, a related heterocyclic system, the counteranion of the chiral cationic Ru(η6-cymene)(MsDPEN) catalyst was found to be critically important for achieving high enantioselectivity. witpress.com
| Substrate Type | Catalyst System | Max. Yield | Max. Enantiomeric Excess (ee) | Key Finding |
|---|---|---|---|---|
| Dibenzo[b,f] nih.govnih.govoxazepine Derivatives | Chiral Cationic Ruthenium Diamine | Up to 99% | Up to 99% | Highly efficient for producing chiral seven-membered N-heterocycles. nih.gov |
| Dibenzo[b,f] nih.govnih.govthiazepine Derivatives | Chiral Cationic Ruthenium Diamine | High | High | Catalyst counteranion significantly regulates enantioselectivity. nih.gov |
| Dibenzo[b,e]azepine Derivatives | Chiral Cationic Ruthenium Diamine | High | High | Catalyst counteranion plays a key role in chiral induction. nih.govfrontiersin.org |
Enantioselective Synthesis and Stereochemical Control Studies in DBO Formation
Enantioselective synthesis refers to chemical reactions that preferentially produce one of two enantiomers—stereoisomers that are non-superimposable mirror images of each other. researchgate.net Achieving precise stereochemical control is paramount in modern synthetic chemistry, as different enantiomers of a molecule can have vastly different biological activities.
Strategies for stereochemical control can be broadly categorized:
Substrate Control: Existing stereocenters within a molecule influence the stereochemical outcome of a subsequent reaction on another part of that same molecule. researchgate.net
Auxiliary Control: A temporary chiral group, or "auxiliary," is attached to the substrate to direct the stereochemistry of a reaction. Once it has served its purpose, the auxiliary is removed, leaving the desired stereoisomer of the final product. researchgate.net
Catalyst Control: A chiral catalyst is used to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. The asymmetric hydrogenation discussed previously is a prime example of this strategy.
In the context of DBO formation, these principles are applied to control the three-dimensional arrangement of atoms. For instance, the highly successful asymmetric hydrogenation of dibenz[b,f] nih.govnih.govoxazepine derivatives to yield products with up to 99% ee is a direct result of catalyst-controlled enantioselective synthesis. nih.gov The ability to produce a single enantiomer with such high fidelity is a significant achievement, enabling the investigation of the specific properties of that stereoisomer. The development of these methods is crucial for creating libraries of chiral molecules with superior and well-defined properties.
Biotransformation and Microbial Synthesis Research of DBO Precursors
Biotransformation leverages the enzymatic machinery of microorganisms, such as fungi and bacteria, to perform complex and selective chemical modifications. This approach is a cornerstone of green chemistry, offering an alternative to traditional synthetic methods that may require harsh conditions or produce hazardous waste. nih.govnih.gov
Fungi-Mediated Transformations in the Synthesis of DBO Analogs
Fungi possess diverse and innovative enzyme systems capable of transforming a wide range of organic compounds into new, often chiral, structural analogs. unesp.br These whole-cell biocatalysts can perform highly specific reactions, including hydroxylations, oxidations, and demethylations, on complex molecules. researchgate.netunesp.br
A pivotal study investigated the microbial transformation of 8-chloro-10,11-dihydrodibenz[b,f] nih.govnih.govoxazepine specifically to generate new derivatives. The research demonstrated that different fungal species could modify the precursor in distinct ways:
Hormodendrum cladosporioides transformed the precursor into 8-chlorodibenz[b,f] nih.govnih.govoxazepine. nih.gov
Hormodendrum sp. (NRRL 8133) oxidized the precursor to form 8-chloro-10,11-dihydrodibenz[b,f] nih.govnih.govoxazepine-11-one. nih.gov
These transformations highlight the potential of fungi to serve as biocatalysts for generating novel DBO analogs through specific and controlled oxidation reactions. This biocatalytic approach provides a valuable tool for expanding the chemical diversity of dibenzoxazepine (B10770217) derivatives. nih.gov
Investigation of Microbial Degradative Pathways for Dihydro-Dibenz[b,f]nih.govnih.govoxazepine Derivatives
The study of microbial degradation provides insight into the metabolic fate of complex molecules and can reveal novel enzymatic reactions. Research into the biotransformation of 8-chloro-10,11-dihydrodibenz[b,f] nih.govnih.govoxazepine has shown that fungi are not only capable of functionalizing the molecule but also of cleaving its core structure.
Several fungi were found to accomplish the cleavage of the nonaromatic oxazepine ring, leading to the formation of 2-(2-amino-4-chlorophenoxy)benzyl alcohol. nih.gov This transformation represents a significant degradative step, breaking the seven-membered heterocyclic ring.
| Microorganism | Precursor Compound | Resulting Product(s) | Type of Transformation |
|---|---|---|---|
| Hormodendrum cladosporioides (NRRL 8132) | 8-chloro-10,11-dihydrodibenz[b,f] nih.govnih.govoxazepine | 8-chlorodibenz[b,f] nih.govnih.govoxazepine | Dehydrogenation |
| Hormodendrum sp. (NRRL 8133) | 8-chloro-10,11-dihydrodibenz[b,f] nih.govnih.govoxazepine | 8-chloro-10,11-dihydrodibenz[b,f] nih.govnih.govoxazepine-11-one | Oxidation (Ketone formation) |
| Hormodendrum sp. (NRRL 8133) & other fungi | 8-chloro-10,11-dihydrodibenz[b,f] nih.govnih.govoxazepine | 2-(2-amino-4-chlorophenoxy)benzyl alcohol | Ring Cleavage (Degradation) |
The degradation of related heterocyclic aromatic compounds, such as dibenzofuran (B1670420) and dibenzothiophene, has been studied in bacteria like Sphingomonas sp.. nih.gov These bacteria utilize dioxygenase enzymes to initiate degradation by hydroxylating the aromatic rings, which leads to ring cleavage and eventual mineralization. nih.gov While the specific enzymes for dibenzoxazepine degradation are a subject for further research, these pathways in related compounds suggest that microbial degradation of the dihydro-dibenz[b,f] nih.govnih.govoxazepine structure likely proceeds through initial oxidative attacks, followed by the cleavage of one or both aromatic rings, breaking the molecule down into simpler, central metabolites.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of DBO derivatives. Both ¹H and ¹³C NMR, often in combination with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), provide a detailed map of the molecular framework.
In the analysis of newly synthesized benzoxazepine derivatives, specific NMR signals are indicative of the core structure and its substituents. For instance, the protons of the CH₂-CH₂ groups within the seven-membered oxazepine ring typically appear in the range of 4.4-4.6 ppm in the ¹H NMR spectrum. amazonaws.com A sharp singlet around 4.6 ppm in the ¹H NMR and a signal around 79 ppm in the ¹³C NMR spectrum are considered strong evidence for the formation of a five-membered ring fused to the benzoxazepine system. amazonaws.com
For a pyrrole-fused dibenzoxazepine (B10770217) derivative, the ¹H NMR spectrum showed a singlet at δ = 2.39 (3H) for the methyl group protons on the phenyl ring and a signal at δ = 3.42 for the NH group. beilstein-journals.orgnih.gov The aromatic protons were observed in the region of δ = 7.10 to 7.99. beilstein-journals.orgnih.gov The corresponding ¹³C NMR spectrum displayed a multitude of signals confirming the complex aromatic and aliphatic carbon skeleton. beilstein-journals.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrrole-Fused Dibenzoxazepine Derivative beilstein-journals.orgnih.gov
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃ (on phenyl) | 2.39 (s, 3H) | 20.9 |
| NH | 3.42 | - |
| Aromatic Protons | 7.10 - 7.99 | 117.1 - 158.3 |
| Aliphatic Carbons | - | 29.4, 56.8 |
| Cyano Group (CN) | - | 91.1 |
| Data derived from a specific pyrrole-fused dibenzoxazepine derivative for illustrative purposes. |
Mass Spectrometry and Fragmentation Pathway Analysis of DBO and Its Derivatives
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of DBO derivatives, as well as for elucidating their fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming molecular formulas.
For example, the mass spectrum of a pyrrole-fused dibenzoxazepine derivative showed a molecular ion peak [M]⁺ at m/z 419, which matched the calculated value for the formula C₂₈H₂₅N₃O. beilstein-journals.orgnih.gov Similarly, for a synthesized benzo[f]benzo beilstein-journals.orgsemanticscholar.orgimidazo[1,2-d] rsc.orgbeilstein-journals.orgoxazepine derivative, HRMS (ESI) showed an [M+H]⁺ ion at m/z 205.13234, corresponding to the calculated value of 205.13409 for C₁₂H₁₆N₂O. amazonaws.com
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are employed to study the fragmentation patterns of these molecules. In a study of novel 1,5-benzodiazepine derivatives, which share structural similarities with dibenzoxazepines, the major fragmentation pathways were observed to occur in the seven-membered ring. researchgate.net These fragmentations typically involved cleavages of the N-1—C-2 and C-3—C-4 bonds. researchgate.net The aromatic portions of the molecules were generally found to be more resistant to fragmentation. researchgate.net
Table 2: Predicted Collision Cross Section (CCS) Values for a DBO Derivative uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 332.07964 | 172.6 |
| [M+Na]⁺ | 354.06158 | 180.6 |
| [M-H]⁻ | 330.06508 | 178.7 |
| [M+NH₄]⁺ | 349.10618 | 186.0 |
| [M+K]⁺ | 370.03552 | 182.0 |
| Data for N'-acetyl-8-chloro-6H-benzo[b] rsc.orgbeilstein-journals.orgbenzoxazepine-5-carbohydrazide, illustrating the type of data obtained. |
X-ray Crystallography for Definitive Molecular Structure Determination of DBO Derivatives
X-ray crystallography provides the most definitive three-dimensional molecular structure of a crystalline compound. This technique has been successfully applied to various DBO derivatives, confirming their connectivity and stereochemistry.
For instance, the crystal structures of several novel benzimidazole-fused 1,4-oxazepines have been determined. amazonaws.commdpi.com The calculated molecular structures using methods like B3LYP/6–31G(d,p) were found to be in good agreement with the experimental X-ray data, with root mean square deviations (RMSD) for bond distances and angles in the range of 0.009–0.018 Å and 0.4–0.7°, respectively. mdpi.com
The crystal structure of a pyrrole-fused dibenzoxazepine derivative revealed a butterfly conformation, with two distinct enantiomers present in the unit cell. researchgate.net This "butterfly" shape is a characteristic feature of the dibenzoxazepine scaffold. researchgate.net Intermolecular hydrogen bonding can also play a significant role in the crystal packing of these derivatives. semanticscholar.org
Table 3: Selected Crystallographic Data for a Dihydro-benzoxazine Dimer Derivative semanticscholar.org
| Parameter | Value |
| Dihedral Angle between Methylene(4-methoxyphenol) Moieties | 79.00(5)° |
| C8–N1–C9 Bond Angle | 110.77(12)° |
| C8–N1–C17 Bond Angle | 112.80(12)° |
| C10–N1–C19 Bond Angle | 114.66(11)° |
| Data for 2,2'-(cyclohexylazanediyl)bis(methylene)bis(4-methoxyphenol), a related structure, to illustrate the type of precise geometric data obtained. |
Hyphenated Thermal Analysis Techniques in the Research of DBO Decomposition Pathways
Hyphenated thermal analysis techniques, such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), are powerful tools for investigating the thermal stability and decomposition pathways of DBO and its derivatives. numberanalytics.comgcms.cz These techniques provide real-time analysis of the gaseous products evolved during thermal degradation.
A study on the thermal decomposition of dibenz[b,f] rsc.orgbeilstein-journals.orgoxazepine (CR) revealed that the first step of thermal decomposition occurs between 200 and 300 °C. rsc.org In an aerobic environment below 600 °C, a pyrolysis reaction produces 2-aminodiphenyl ether, while an oxidizing reaction leads to the formation of 10,11-dihydrodibenz[b,f] rsc.orgbeilstein-journals.orgoxazepin-11-one. rsc.orgdocumentsdelivered.com The thermal decomposition mechanism was described by the Zhuralev–Lesokin–Tempelman equation, with an activation energy of approximately 230 kJ mol⁻¹. rsc.org
Simultaneous thermal analysis coupled with spectroscopic and spectrometric techniques is crucial for reliably interpreting the thermal behavior and understanding the degradation pathways of complex organic molecules. mdpi.com
Table 4: Thermal Decomposition Products of Dibenz[b,f] rsc.orgbeilstein-journals.orgoxazepine (CR) in an Aerobic Environment rsc.orgdocumentsdelivered.com
| Decomposition Pathway | Product |
| Pyrolysis | 2-aminodiphenyl ether |
| Oxidation | 10,11-dihydrodibenz[b,f] rsc.orgbeilstein-journals.orgoxazepin-11-one |
Theoretical and Computational Chemistry Studies of 8 Chloro Dibenz B,f 1 2 Oxazepine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mpg.deyoutube.com DFT methods allow for the calculation of various molecular properties by solving the Schrödinger equation, providing a detailed understanding of the electron distribution and its influence on chemical behavior. mpg.de
In the context of dibenz[b,f]- mdpi.comresearchgate.netoxazepine (DBO) derivatives, DFT calculations can elucidate the fundamental electronic properties of the molecular scaffold. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. youtube.comnih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule.
For 8-Chloro-dibenz[b,f]- mdpi.comresearchgate.netoxazepine, DFT studies can precisely map how the electronegative chlorine atom influences the electronic landscape of the entire DBO ring system. By calculating parameters such as atomic charges and bond orders, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus profiling the compound's reactivity. While specific DFT studies on 8-Chloro-dibenz[b,f]- mdpi.comresearchgate.netoxazepine are not extensively detailed in publicly available literature, the principles of DFT are widely applied to similar heterocyclic systems. nih.govnih.gov For instance, in related structures, DFT has been used to understand the impact of various substituents on the geometry and electronic properties of the core structure. nih.gov
Molecular Modeling and Simulation Approaches in DBO Research
Molecular modeling and simulation techniques are indispensable in modern drug discovery and materials science, offering a window into the dynamic and interactive nature of molecules. These methods are particularly valuable in the study of DBO derivatives for understanding their interactions with biological targets.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) in Ligand Design
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods used to correlate the 3D properties of a set of molecules with their biological activities. mdpi.comresearchgate.net These techniques are instrumental in designing new ligands with enhanced potency.
A study on a series of 11H-dibenz[b,e]azepine and dibenz[b,f] mdpi.comresearchgate.netoxazepine derivatives as agonists of the human TRPA1 receptor employed both CoMFA and CoMSIA to build predictive models. mdpi.comnih.gov The models were developed using a training set of 21 molecules and validated with a test set of 5 compounds. The statistical significance of these models provides a robust framework for predicting the activity of new derivatives. mdpi.com
CoMFA Results: The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.631, indicating good internal predictive ability. The non-cross-validated correlation coefficient (r²) was 0.986, with an F-value of 200.099 and a standard error of estimate (SEE) of 0.156. The steric and electrostatic fields contributed 47.3% and 52.7%, respectively, to the model. mdpi.com
CoMSIA Results: The CoMSIA model produced a q² of 0.542 and an r² of 0.981, with an F-value of 117.466 and an SEE of 0.180. This model incorporated steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, with contributions of 14.6%, 40.3%, 16.0%, 7.5%, and 21.5%, respectively. mdpi.com
The 3D contour maps generated from these models highlight the regions where modifications to the DBO structure would likely increase or decrease biological activity. For example, the CoMFA electrostatic contour map might indicate that an electron-withdrawing group, such as the chlorine atom in 8-Chloro-dibenz[b,f]- mdpi.comresearchgate.netoxazepine, in a specific position is favorable for activity. mdpi.com
Table 1: Statistical Parameters of CoMFA and CoMSIA Models for DBO Derivatives
| Parameter | CoMFA | CoMSIA |
|---|---|---|
| Cross-validated r² (q²) | 0.631 | 0.542 |
| Non-cross-validated r² | 0.986 | 0.981 |
| Standard Error of Estimate (SEE) | 0.156 | 0.180 |
| F-value | 200.099 | 117.466 |
| Predictive r² (r²_pred) | 0.967 | 0.981 |
Data sourced from a study on dibenz[b,f] mdpi.comresearchgate.netoxazepine derivatives as TRPA1 receptor agonists. mdpi.com
Molecular Dynamics Simulations for Ligand-Receptor Binding Mode Elucidation
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a DBO derivative, and its biological receptor over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can reveal the stability of the ligand-receptor complex, identify key binding interactions, and elucidate the conformational changes that occur upon binding. nih.govelifesciences.org
In the study of DBO derivatives, MD simulations can be initiated from a docked pose of the ligand in the receptor's active site. nih.gov The simulation would then track the trajectory of the ligand and receptor atoms, allowing researchers to observe the persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. unica.itzib.de This information is crucial for understanding the mechanism of action at a molecular level and for refining the design of more effective ligands. For instance, MD simulations on benzazepine derivatives targeting the dopamine (B1211576) D3 receptor have been used to confirm the stability of docked conformations and to understand the role of specific amino acid residues in the binding pocket. nih.govmdpi.com
Docking Studies for Predictive Analysis of Receptor Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. orientjchem.orgoaji.net It is widely used in drug discovery to screen virtual libraries of compounds and to predict the binding affinity of a ligand for a particular target. researchgate.net
For DBO derivatives, docking studies can be performed to predict their binding modes within the active site of a target receptor. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues. The docking score, which is a measure of the predicted binding affinity, can be used to rank different DBO derivatives and to prioritize them for further investigation. researchgate.netorientjchem.org For example, docking studies on benzazepine derivatives have successfully identified crucial interactions and guided the design of new antagonists for the dopamine D3 receptor. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of DBO Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. meilerlab.orgmdpi.com These models are valuable for predicting the activity of untested compounds and for understanding which molecular features are important for a desired effect. nih.govyoutube.com
For DBO derivatives, QSAR models can be developed to predict their biological activity, such as their potency as receptor agonists or antagonists. mdpi.comnih.gov These models are typically built using a set of DBO compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure.
The 3D-QSAR studies (CoMFA and CoMSIA) on dibenz[b,f] mdpi.comresearchgate.netoxazepine derivatives targeting the TRPA1 receptor are a prime example of this approach. mdpi.comnih.gov The resulting models demonstrated high predictive power, as evidenced by the strong correlation between the predicted and experimental activities for the compounds in the test set. mdpi.com Such models are invaluable for guiding the synthesis of new DBO derivatives with improved therapeutic potential.
Computational Analysis of Substituent Effects (e.g., Chlorine) on the Electronic and Biological Properties of DBO Derivatives
Computational methods are particularly well-suited for analyzing the effects of substituents on the properties of a core molecular structure. nih.gov By systematically varying the substituents on the DBO scaffold and calculating the resulting changes in electronic and biological properties, researchers can gain a deep understanding of structure-activity relationships.
The chlorine atom at the 8-position of 8-Chloro-dibenz[b,f]- mdpi.comresearchgate.netoxazepine is expected to have a significant impact on the molecule's properties due to its electronegativity and size. Computational analyses, such as those derived from CoMFA and CoMSIA studies, can quantify this effect. The contour maps from these analyses can visually represent the influence of substituents at different positions. mdpi.com For instance, an electrostatic contour map might show a region where an electronegative group like chlorine is favorable for enhancing binding affinity. Similarly, a steric contour map could indicate whether a bulky or a small substituent is preferred at a particular position. mdpi.com This detailed analysis allows for the rational design of new DBO derivatives with optimized properties by suggesting specific modifications to the substituent pattern.
Mechanistic Research on Biological Activities at the Molecular and Cellular Level
Investigation of Transient Receptor Potential Ankyrin 1 (TRPA1) Receptor Agonism Mechanisms
Dibenz[b,f] nih.govnih.govoxazepines, including the 8-chloro substituted variant, are recognized as exceptionally potent agonists of the human Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.gov The TRPA1 channel is a crucial biological sensor for irritant chemicals. nih.gov The activation of the TRPA1 channel is a key mechanism for the effects of lachrymatory agents, also known as tear gases. nih.gov
The interaction of 8-Chloro-dibenz[b,f]- nih.govnih.govoxazepine and related compounds with the TRPA1 receptor leads to the opening of this non-selective cation channel. nih.govnih.gov This activation allows for the influx of cations, which is a critical step in the cellular response to these agonists. nih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the dibenz[b,f] nih.govnih.govoxazepine scaffold significantly influence the potency of these compounds as TRPA1 agonists, with EC50 values observed to range from 1 µM down to 0.1 nM. nih.gov This highlights the sensitivity of the TRPA1 receptor to the chemical structure of the activating ligand.
Upon activation of the TRPA1 channel by agonists like 8-Chloro-dibenz[b,f]- nih.govnih.govoxazepine, a notable influx of calcium ions (Ca2+) into the cell occurs. nih.gov This increase in intracellular calcium concentration is a primary event that triggers downstream signaling pathways. nih.govnih.gov These pathways are involved in mediating the various physiological responses associated with TRPA1 activation, such as pain and neurogenic inflammation. nih.gov The measurement of this calcium influx is a common method used to assess the potency of TRPA1 agonists in cellular assays. nih.gov
Mechanistic Studies on Monoamine Neurotransmitter Reuptake Inhibition
While direct studies on 8-Chloro-dibenz[b,f]- nih.govnih.govoxazepine's effect on monoamine reuptake are not extensively detailed in the provided context, related research into novel iron chelators with a monoamine oxidase (MAO) inhibitor moiety suggests a potential area for investigation. nih.gov MAO is a key enzyme in the degradation of monoamine neurotransmitters, and its inhibition can lead to increased neurotransmitter levels. nih.gov Given the structural similarities of the dibenz[b,f] nih.govnih.govoxazepine core to other centrally acting agents, exploring its potential interaction with monoamine transporters and MAO could be a valuable research direction.
Research into Calcium Channel Antagonism Mechanisms
The primary action of 8-Chloro-dibenz[b,f]- nih.govnih.govoxazepine on calcium signaling appears to be mediated through its potent agonism of TRPA1 channels, leading to calcium influx. nih.gov This is distinct from a direct antagonistic effect on voltage-gated calcium channels. The significant increase in intracellular calcium is a consequence of the TRPA1 channel opening, rather than a blockade of other calcium channels. nih.gov
Histamine (B1213489) Receptor (H1R, H4R) and Serotonin (B10506) Receptor (5-HT2AR) Interaction Studies
Derivatives of dibenz[b,f] nih.govnih.govoxazepine have been investigated for their activity at histamine and serotonin receptors. nih.gov For instance, 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govnih.govoxazepine was identified as a dual ligand for the H1 and H4 receptors. nih.gov
Pharmacological studies have shown that the chlorine substitution pattern on the dibenz[b,f] nih.govnih.govoxazepine ring system plays a crucial role in determining the binding affinity and selectivity for histamine and serotonin receptors. nih.gov By synthesizing and characterizing various new oxazepine derivatives, researchers have been able to identify compounds with different receptor selectivity profiles. nih.gov For example, 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] nih.govnih.govoxazepine was found to be a dual ligand for the human H1 receptor (hH1R) and the human 5-HT2A receptor (h5-HT2AR). nih.gov This demonstrates that specific structural modifications can shift the pharmacological profile of these compounds, leading to varying degrees of selectivity for different G-protein coupled receptors (GPCRs). nih.gov
Advanced Research Applications and Future Directions for Dibenz B,f 1 2 Oxazepine Chemistry
DBO Scaffold as a Molecular Probe in Chemical Biology Research
The dibenz[b,f] nih.govnih.govoxazepine (DBO) scaffold, due to its inherent biological activity and modifiable structure, holds potential as a molecular probe to investigate complex biological processes. While specific applications of 8-Chloro-dibenz[b,f]- nih.govnih.govoxazepine as a molecular probe are not extensively documented, the parent DBO structure and its derivatives have been recognized for their interactions with various biological targets. The introduction of a chlorine atom at the 8-position can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a valuable tool for structure-activity relationship (SAR) studies.
The chloro-group can serve as a subtle yet impactful modification to probe binding pockets of proteins, where halogen bonding and other non-covalent interactions can be critical for affinity and selectivity. For instance, the DBO framework is known to interact with G-protein coupled receptors (GPCRs), and the 8-chloro substitution could be used to map the topology of the receptor binding sites. By comparing the biological activity of the 8-chloro derivative with the parent compound and other analogues, researchers can gain insights into the specific molecular interactions that govern biological function.
Furthermore, the 8-chloro position provides a potential site for the introduction of reporter groups, such as fluorophores or biotin (B1667282) tags, through appropriate synthetic transformations. Such tagged DBO probes could be employed in fluorescence microscopy, affinity chromatography, and other chemical biology techniques to visualize and isolate their cellular targets, thereby elucidating their mechanism of action.
Rational Design and Synthesis of Novel Chemical Entities Based on DBO Frameworks
The rational design of novel chemical entities based on the DBO framework is a highly active area of research, driven by the desire to develop compounds with improved potency, selectivity, and pharmacokinetic properties. The 8-chloro-dibenz[b,f] nih.govnih.govoxazepine scaffold serves as a valuable starting point for such endeavors.
Structure-Activity Relationship (SAR) Studies
The chlorine substitution pattern on the DBO ring has been shown to be a key determinant of pharmacological activity. A study on a series of dibenzo[b,f] nih.govnih.govoxazepine derivatives revealed that the position of the chlorine atom significantly influences the affinity and selectivity for various receptors, including histamine (B1213489) H1, H4, and serotonin (B10506) 5-HT2A receptors. nih.gov For example, a 3,7-dichloro-substituted DBO derivative was identified as a potent dual ligand for the human H1 and 5-HT2A receptors. nih.gov These findings underscore the importance of the strategic placement of halogen atoms in modulating the biological profile of DBO-based compounds. While this study did not specifically focus on the 8-chloro isomer, it highlights the principle that such substitutions are critical for tuning receptor interactions.
Synthesis of Derivatives
The synthesis of derivatives of 8-Chloro-dibenz[b,f]- nih.govnih.govoxazepine is crucial for exploring its chemical space and developing new therapeutic agents. Various synthetic strategies have been developed to access the DBO core and its analogues. researchgate.net These methods often involve the condensation of substituted 2-aminophenols with 2-halobenzaldehydes. researchgate.net For the synthesis of 8-chloro derivatives, a common precursor is 8-chloro-10,11-dihydrodibenz[b,f] nih.govnih.govoxazepine. researchgate.net
One documented synthetic route involves the preparation of an 8-chloro-dibenz[b,f] nih.govnih.govoxazepine-10(11H)-carboxylic acid hydrazide, which can then be further functionalized. nih.gov This hydrazide intermediate provides a versatile handle for the introduction of a wide range of substituents, allowing for the generation of diverse chemical libraries for biological screening.
Table 1: Synthesis of 8-Chloro-dibenz[b,f] nih.govnih.govoxazepine Derivatives
| Precursor | Reagents and Conditions | Product | Reference |
| 8-chloro-10,11-dihydrodibenz[b,f] nih.govnih.govoxazepine-10-carboxylic acid hydrazide | (Phenylthio)acetyl chloride, triethylamine, dichloromethane | 8-chlorodibenz[b,f] nih.govnih.govoxazepine-10(11H)-carboxylic acid, 2-[(phenylthio)acetyl]hydrazide | nih.gov |
Emerging Methodologies and Interdisciplinary Approaches in DBO Research
The field of DBO chemistry is continually evolving, with new methodologies and interdisciplinary approaches being developed to access novel derivatives and explore their properties.
One emerging methodology is the use of microbial transformations to generate new DBO derivatives. In a notable study, the fungus Hormodendrum cladosporioides was used to transform 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine into 8-chlorodibenz(b,f)(1,4)oxazepine. researchgate.net This biocatalytic approach offers a green and selective alternative to traditional chemical synthesis for accessing specific DBO analogues. Other fungi were also found to cleave the nonaromatic ring of the dihydro-DBO starting material. researchgate.net
Interdisciplinary approaches that combine synthetic chemistry with computational modeling are also becoming increasingly important. Molecular modeling studies, such as Comparative Molecular Field Analysis (CoMFA), can be used to understand the structure-activity relationships of DBO derivatives and guide the design of new compounds with enhanced biological activity. While not specifically applied to the 8-chloro derivative in the available literature, such computational tools could be instrumental in predicting the impact of the 8-chloro substitution on target binding and designing more potent and selective ligands.
Unexplored Research Avenues and Challenges in DBO Chemistry and Biology
Despite the significant progress in DBO chemistry, several research avenues remain unexplored, and certain challenges persist, particularly concerning the 8-Chloro-dibenz[b,f]- nih.govnih.govoxazepine scaffold.
Unexplored Research Avenues
Systematic Exploration of the 8-Position: While the influence of chlorine substitution has been investigated at other positions of the DBO ring, a systematic exploration of the chemical space around the 8-position is still lacking. The synthesis and biological evaluation of a broader range of 8-substituted DBO derivatives, with varying electronic and steric properties, could lead to the discovery of novel compounds with unique pharmacological profiles.
Application in Materials Science: The unique photophysical and electronic properties of the DBO scaffold suggest its potential application in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The introduction of a chlorine atom at the 8-position could modulate these properties, opening up new possibilities for the design of advanced materials.
Development of Targeted Probes: As mentioned earlier, the development of 8-chloro-DBO-based molecular probes for specific biological targets remains a largely unexplored area. Such probes would be invaluable tools for chemical biology research.
Challenges
Regioselective Functionalization: The selective functionalization of the DBO core, particularly at specific positions like C8, can be challenging due to the presence of multiple reactive sites. The development of more efficient and regioselective synthetic methods is crucial for accessing a wider range of 8-substituted derivatives.
Understanding Off-Target Effects: Many DBO derivatives are known to interact with multiple biological targets, which can lead to off-target effects. A comprehensive understanding of the polypharmacology of 8-Chloro-dibenz[b,f]- nih.govnih.govoxazepine and its derivatives is necessary for the development of safe and effective therapeutic agents. This requires extensive profiling against a wide range of biological targets.
Structural Elucidation: In some cases, the structural assignment of DBO derivatives can be complex, as demonstrated by a study where a screening hit was initially misidentified as an 8-acylamino-dibenzoxazepinone but was later confirmed to be the 7-acylamino regioisomer. escholarship.org This highlights the importance of rigorous spectroscopic analysis and, when necessary, independent synthesis to confirm the structure of novel DBO compounds.
Q & A
Q. How can green chemistry principles improve synthesis scalability?
- Methodological Answer : Replace chloroform with cyclopentyl methyl ether (CPME), a greener solvent (E-factor <5). Catalytic methods (e.g., Pd/C for reductive amination) reduce waste. Continuous-flow reactors enhance yield (85–92%) and reduce reaction time (2 hours vs. 12 hours batch) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
